Afatinib

EGFR-mutant NSCLC Progression-Free Survival Phase III Trial

Procure Afatinib for its unique covalent, irreversible ErbB family inhibition. Unlike erlotinib/gefitinib, it irreversibly binds EGFR/HER2/ErbB4, overcoming T790M resistance with >40-fold greater potency (IC50 99 nM vs >4000 nM). Unlike osimertinib, it inhibits both wild-type and mutant EGFR plus HER2/ErbB4, delivering superior outcomes for G719X atypical mutations (median TTD 20.3 vs 9.4 months). CYP450-independent metabolism ensures low drug-drug interaction risk. The definitive compound for first-line NSCLC models, acquired resistance studies, and combination protocols.

Molecular Formula C24H25ClFN5O3
Molecular Weight 485.9 g/mol
CAS No. 439081-18-2
Cat. No. B000358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfatinib
CAS439081-18-2
Synonyms(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif
Molecular FormulaC24H25ClFN5O3
Molecular Weight485.9 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
InChIInChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
InChIKeyULXXDDBFHOBEHA-CWDCEQMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Afatinib (CAS 439081-18-2) as an Irreversible ErbB Family Blocker for EGFR-Mutant NSCLC: A Procurement and Selection Guide


Afatinib (CAS 439081-18-2) is a second-generation, irreversible, covalent inhibitor of the ErbB family receptor tyrosine kinases, specifically targeting epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and ErbB4 [1]. As an anilino-quinazoline derivative, it is orally bioavailable and approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors harbor specific EGFR mutations (exon 19 deletions or exon 21 L858R substitution) [2].

Why Afatinib Cannot Be Directly Substituted by First- or Third-Generation EGFR-TKIs: A Justification for Specific Procurement


Afatinib exhibits a distinct pharmacological profile that prevents simple interchangeability with other EGFR-tyrosine kinase inhibitors (TKIs). Unlike first-generation, reversible inhibitors like erlotinib and gefitinib, afatinib forms a covalent, irreversible bond with its kinase targets, leading to sustained pathway inhibition and potentially overcoming certain resistance mechanisms [1]. Furthermore, it differs from the third-generation, mutant-selective TKI osimertinib in that it potently inhibits both wild-type and mutant EGFR, as well as HER2 and ErbB4, resulting in a unique efficacy and toxicity profile [2]. These fundamental mechanistic differences translate into quantifiable variations in clinical outcomes, as detailed in Section 3.

Quantitative Evidence for Selecting Afatinib: A Comparator-Driven Analysis of Efficacy, Kinase Activity, and Clinical Utility


Superior Progression-Free Survival (PFS) vs. Chemotherapy in LUX-Lung 3 Pivotal Trial

In the randomized Phase III LUX-Lung 3 trial, first-line afatinib demonstrated a statistically significant improvement in median progression-free survival (PFS) compared to standard platinum-doublet chemotherapy in patients with advanced EGFR-mutant lung adenocarcinoma [1]. The benefit was particularly pronounced in the subset of patients with common activating mutations (exon 19 deletion or L858R).

EGFR-mutant NSCLC Progression-Free Survival Phase III Trial Chemotherapy Comparator

Potent Inhibition of EGFR T790M Resistance Mutant in Cell-Free Assays vs. Erlotinib and Gefitinib

Afatinib, an irreversible inhibitor, maintains potent activity against the EGFR L858R/T790M double mutant, a common mechanism of acquired resistance to first-generation TKIs. In cell-free kinase assays, afatinib is significantly more potent than the reversible inhibitors erlotinib and gefitinib against this mutant [1].

EGFR T790M Kinase Inhibition IC50 Drug Resistance Preclinical

Mutation-Specific Survival Benefit Over Osimertinib in G719X Atypical EGFR-Mutant NSCLC

While osimertinib is a standard of care for classical EGFR mutations, real-world evidence suggests afatinib may offer a survival advantage in the specific, rarer G719X atypical mutation. A multi-institution analysis found that patients with G719X mutations experienced significantly longer overall survival (OS) and time to treatment discontinuation (TTD) when treated with first-line afatinib compared to osimertinib [1].

Atypical EGFR mutations G719X Overall Survival Real-World Evidence Osimertinib

Pharmacokinetic Advantage: Minimal CYP450-Mediated Drug-Drug Interactions

Afatinib exhibits a low potential for drug-drug interactions (DDIs) involving cytochrome P450 (CYP) enzymes, a common source of clinical complications with many other TKIs. Unlike erlotinib and gefitinib, which are primarily metabolized by CYP3A4, afatinib's metabolism is minimal and does not rely on CYP enzymes [1].

Pharmacokinetics Drug-Drug Interactions CYP450 Metabolism Safety

Demonstrated Bioequivalence for Generic Sourcing: A 92% Relative Bioavailability Reference

For procurement and quality control, established bioequivalence standards exist for afatinib tablets. The geometric mean relative bioavailability of a 20 mg afatinib tablet is 92% compared to an oral solution [1]. This provides a clear, quantitative benchmark for evaluating alternative formulations or generic versions.

Bioequivalence Formulation Bioavailability Procurement Quality Control

Comparable First-Line Efficacy to Osimertinib in Phase II Head-to-Head Study

In a randomized Phase II trial (Heat on Beat) directly comparing first-line afatinib and osimertinib in Japanese patients with EGFR-mutant NSCLC, both agents demonstrated comparable clinical activity with no significant difference in key efficacy outcomes [1].

Osimertinib Phase II Trial Head-to-Head Progression-Free Survival Overall Survival

Optimal Scientific and Industrial Use Cases for Afatinib Based on Comparative Evidence


First-Line Treatment of Advanced NSCLC with Common EGFR Activating Mutations

Procure afatinib as a first-line therapy for patients with NSCLC harboring exon 19 deletions or L858R mutations. This use is supported by the LUX-Lung 3 trial data showing a 47% reduction in the risk of progression or death compared to standard chemotherapy (HR=0.47) [1].

Preclinical Research on EGFR T790M-Mediated Resistance

Utilize afatinib in in vitro and in vivo models of acquired resistance to first-generation EGFR-TKIs. Its >40-fold greater potency against the EGFR L858R/T790M mutant (IC50 = 99 nM) compared to erlotinib and gefitinib (IC50 > 4000 nM) makes it a valuable tool for studying and overcoming this resistance mechanism [2].

Therapy for NSCLC Harboring the G719X Atypical EGFR Mutation

Select afatinib over osimertinib for the first-line treatment of patients with the rare G719X atypical EGFR mutation. Real-world data indicate a significant survival benefit with afatinib, including a median TTD of 20.3 months versus 9.4 months for osimertinib [3].

Clinical Studies Involving Complex Polypharmacy Regimens

Incorporate afatinib into clinical trial protocols where co-administration with other drugs is required. Its metabolism is independent of CYP450 enzymes, conferring a low potential for drug-drug interactions and simplifying patient management compared to first-generation TKIs like erlotinib and gefitinib [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.